5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
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Overview
Description
2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitro-2-furanyl)-2-propenenitrile is a member of benzimidazoles.
Scientific Research Applications
Photochemical Synthesis
Research indicates that derivatives of 5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile can be used in photochemical synthesis. For instance, irradiation of similar compounds leads to the formation of various substituted derivatives, suggesting potential applications in photochemical reactions and organic synthesis (D’Auria et al., 1998).
Synthesis of Masked Amino Aldehydes
This chemical has been involved in the synthesis of masked amino aldehydes. Specifically, certain derivatives have been shown to yield substituted furanamines, which can further react to form amino aldehydes, indicating its utility in complex organic synthesis processes (Denisenko et al., 2010).
Formation of Furan-2-Carboxamides
The compound is also instrumental in forming furan-2-carboxamides. These are created through reactions involving similar nitro benzimidazole derivatives, further emphasizing its role in synthesizing novel organic compounds (El’chaninov & Aleksandrov, 2017).
Role in Crystal Structure Formation
Studies have shown that related compounds can significantly influence crystal structure formation. For example, the inclusion of water molecules in the crystal structure of similar compounds can lead to the formation of sheets, indicative of potential applications in crystallography and materials science (Ghalib et al., 2011).
Complex Formation with Metal Ions
Derivatives of this compound have been used to form complexes with metal ions, such as PdCl2. This suggests potential applications in coordination chemistry and the study of metal-organic frameworks (Ülküseven & Tavman, 2001).
Fluorimetric Chemosensors
These compounds have been evaluated as fluorimetric chemosensors for metal ion detection, indicating their potential application in analytical chemistry, particularly in the detection and quantification of various metal ions (Esteves et al., 2016).
Synthesis of Energetic Compounds
Furthermore, certain reactions involving aminoacetonitrile derivatives lead to the creation of energetic compounds, which could have applications in materials science, particularly in the development of stable and insensitive energetic materials (Kumar et al., 2017).
Properties
CAS No. |
57319-83-2 |
---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N4O3/c1-9-2-4-12-13(6-9)18-15(17-12)10(8-16)7-11-3-5-14(22-11)19(20)21/h2-7H,1H3,(H,17,18)/b10-7+ |
InChI Key |
KYFKUQZHXQMABC-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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